molecular formula C9H8BrClF5NO B13520737 2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride

2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride

Cat. No.: B13520737
M. Wt: 356.51 g/mol
InChI Key: JFIGYBOXRCDYRZ-UHFFFAOYSA-N
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Description

2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a bromine atom, a trifluoromethyl group, and a difluoroethanamine moiety, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride typically involves multiple steps, including halogenation, nucleophilic substitution, and amination reactions. One common synthetic route starts with the bromination of a trifluoromethyl-substituted phenol, followed by the introduction of a difluoroethanamine group through nucleophilic substitution. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.

Scientific Research Applications

2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and difluoroethanamine moiety contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)aniline hydrochloride
  • 2-Fluoro-4-bromo-5-(trifluoromethyl)aniline
  • 2,2-Difluoroethanamine derivatives

Uniqueness

2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride stands out due to its combination of a bromine atom, trifluoromethyl group, and difluoroethanamine moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H8BrClF5NO

Molecular Weight

356.51 g/mol

IUPAC Name

2-[4-bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethanamine;hydrochloride

InChI

InChI=1S/C9H7BrF5NO.ClH/c10-5-1-2-7(17-8(11,12)4-16)6(3-5)9(13,14)15;/h1-3H,4,16H2;1H

InChI Key

JFIGYBOXRCDYRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)OC(CN)(F)F.Cl

Origin of Product

United States

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